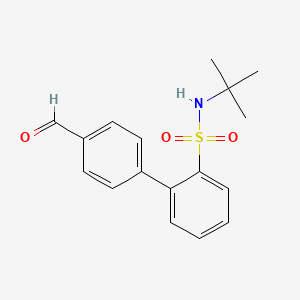

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide

CAS No.: 851902-28-8

Cat. No.: VC3217210

Molecular Formula: C17H19NO3S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 851902-28-8 |

|---|---|

| Molecular Formula | C17H19NO3S |

| Molecular Weight | 317.4 g/mol |

| IUPAC Name | N-tert-butyl-2-(4-formylphenyl)benzenesulfonamide |

| Standard InChI | InChI=1S/C17H19NO3S/c1-17(2,3)18-22(20,21)16-7-5-4-6-15(16)14-10-8-13(12-19)9-11-14/h4-12,18H,1-3H3 |

| Standard InChI Key | XONKDEIZWYZWON-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |

| Canonical SMILES | CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C=O |

Introduction

N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is a chemical compound with the CAS number 851902-28-8. It is a sulfonamide derivative, which is a class of compounds known for their diverse applications in pharmaceuticals and organic synthesis. This compound specifically features a biphenyl backbone with a formyl group attached to the 4' position and a sulfonamide group at the 2 position, along with a tert-butyl substituent on the nitrogen atom of the sulfonamide.

Synthesis and Reactions

While specific synthesis details for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide are not widely documented, sulfonamides in general are often synthesized through the reaction of a sulfonyl chloride with an amine. The formyl group can be introduced via various methods, including the Vilsmeier-Haack reaction or through the use of formylating agents like formic acid or its derivatives.

Sulfonamides are known to participate in various chemical reactions, including hydrolysis and condensation reactions. For instance, sulfonamides can undergo hydrolysis under acidic conditions to form sulfonic acids, which may then undergo further transformations .

Biological and Pharmaceutical Applications

Sulfonamides have been extensively studied for their antimicrobial properties, although specific biological activity data for N-tert-butyl-4'-formylbiphenyl-2-sulfonamide is not readily available. Generally, sulfonamides act by inhibiting folic acid synthesis in bacteria, which is essential for their growth and proliferation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume